1-Decanol-d21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

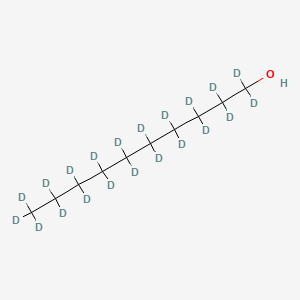

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-SLBGAMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Decanol-d21

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanol-d21 is a deuterated isotopologue of 1-decanol, a straight-chain fatty alcohol. In this molecule, 21 of the 22 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses. Understanding its physical properties is crucial for its appropriate handling, application, and for the interpretation of experimental results.

This technical guide provides a summary of the known physical properties of this compound. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes the well-documented physical properties of its non-deuterated counterpart, 1-decanol, for comparative purposes. Furthermore, detailed experimental protocols for determining key physical properties are provided to aid researchers in generating data for this and similar compounds.

Core Physical Properties

Table 1: Comparison of Physical Properties of this compound and 1-Decanol

| Property | This compound (CD₃(CD₂)₉OH) | 1-Decanol (CH₃(CH₂)₉OH) |

| CAS Number | 110510-78-6[1] | 112-30-1 |

| Molecular Formula | C₁₀HD₂₁O[1] | C₁₀H₂₂O[2] |

| Molecular Weight | 179.41 g/mol [1] | 158.28 g/mol [3] |

| Physical Form | Liquid (at room temperature) | Colorless to light yellow viscous liquid or waxy solid[4][5] |

| Melting Point | Not explicitly reported; expected to be slightly different from 1-decanol. | 5-7 °C[2][6] |

| Boiling Point | Not explicitly reported; expected to be slightly higher than 1-decanol. | 231-232.9 °C[2][4][7] |

| Density | Not explicitly reported; expected to be slightly higher than 1-decanol. | 0.829 g/mL at 25 °C[2][6] |

| Refractive Index | Not explicitly reported; expected to be slightly different from 1-decanol. | n20/D 1.437[2] |

Note on Deuteration Effects: The increase in mass due to deuterium substitution typically leads to a slight increase in the boiling point and density of a compound. The effect on the melting point is less predictable and can either increase or decrease depending on changes in crystal packing. The refractive index is also expected to show minor deviations.

Experimental Protocols

Accurate determination of the physical properties of this compound requires precise experimental procedures. The following are detailed methodologies for key experiments.

Determination of Melting Point

Given that 1-decanol has a melting point near room temperature and can exist as a waxy solid, the capillary method is suitable.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is crystalline. If it is a liquid at room temperature, it will need to be cooled to induce solidification.

-

Finely powder a small amount of the solidified sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Apparatus:

-

A calibrated melting point apparatus with a heating block and a means of observing the sample.

-

A calibrated thermometer or temperature probe.

-

-

Procedure:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point of 1-decanol (around 5-7 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The range between these two temperatures is the melting range. For a pure substance, this range should be narrow.

-

Determination of Boiling Point

Due to the relatively high boiling point of 1-decanol, a distillation-based method or a sealed capillary method in a high-temperature bath is appropriate.

Methodology: Distillation Method

-

Apparatus:

-

A micro-distillation apparatus, including a small distilling flask, a condenser, a receiving flask, and a calibrated thermometer.

-

A heating mantle or oil bath for uniform heating.

-

Boiling chips.

-

-

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Determination of Density

As this compound is a liquid at room temperature and can be viscous, a pycnometer or a vibrating tube densitometer is recommended for accurate density measurement.

Methodology: Pycnometer Method

-

Apparatus:

-

A calibrated pycnometer (a glass flask with a precise volume).

-

A high-precision analytical balance.

-

A temperature-controlled water bath.

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density, and place it in the temperature-controlled water bath to reach thermal equilibrium.

-

Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

-

Record the mass of the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be measured with high precision.

Methodology: Abbe Refractometer

-

Apparatus:

-

An Abbe refractometer with a calibrated prism and a light source (typically a sodium D-line lamp, 589 nm).

-

A constant temperature bath to circulate water through the refractometer prisms.

-

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film and reach the desired temperature (e.g., 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and are fundamentally determined by its molecular structure and intermolecular forces.

This diagram illustrates that the fundamental molecular characteristics, such as structure and weight, dictate the nature and strength of intermolecular forces, which in turn determine the macroscopic physical properties like melting point, boiling point, density, and refractive index.

References

- 1. scbt.com [scbt.com]

- 2. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]

- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Decanol - Wikipedia [en.wikipedia.org]

- 5. 1-DECANOL - Ataman Kimya [atamanchemicals.com]

- 6. 1-Decanol | 112-30-1 [chemicalbook.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to 1-Decanol-d21: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Decanol-d21, a deuterated analog of 1-Decanol. This document details its chemical structure, formula, and physicochemical properties, with a comparative analysis against its non-deuterated counterpart. Furthermore, it outlines key experimental protocols relevant to its application in research and drug development, particularly as a tracer in metabolic and environmental studies.

Core Chemical and Physical Data

Quantitative data for 1-Decanol and its deuterated form, this compound, are summarized in the table below for straightforward comparison. This information is fundamental for experimental design, analytical method development, and interpretation of results.

| Property | 1-Decanol | This compound |

| Chemical Formula | C₁₀H₂₂O[1][2] | C₁₀HD₂₁O[3] |

| Molecular Weight | 158.28 g/mol [1][2] | 179.41 g/mol [3] |

| CAS Number | 112-30-1[2] | 110510-78-6[3] |

| Appearance | Colorless viscous liquid[4] | - |

| Odor | Aromatic, sweet fat-like[4][5] | - |

| Solubility in Water | Insoluble[4] | - |

Chemical Structure

1-Decanol is a straight-chain fatty alcohol composed of a ten-carbon backbone with a hydroxyl group at the terminal position.[1][4] In this compound, twenty-one of the hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen. This isotopic labeling is crucial for its use as a tracer in various scientific investigations.

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound in a research context is as a stable isotope-labeled internal standard or tracer. Its chemical similarity to the unlabeled 1-Decanol allows it to mimic the behavior of the parent compound in biological and environmental systems, while its distinct mass allows for accurate quantification using mass spectrometry.

Experimental Workflow: this compound as a Tracer in Environmental Samples

The following diagram outlines a typical workflow for using this compound as a tracer for quantifying 1-Decanol in environmental samples, such as water or soil.

Caption: Workflow for tracer-based quantification.

A detailed experimental protocol for using a deuterated analog like this compound as a tracer in environmental science research typically involves the following steps:

-

Preparation of Standards :

-

Prepare a primary stock solution of unlabeled 1-Decanol in a suitable solvent (e.g., methanol).

-

Prepare a separate primary stock solution of this compound.

-

From these stock solutions, prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of 1-Decanol to create a calibration curve.

-

-

Sample Preparation and Extraction :

-

To a known volume or weight of the environmental sample (e.g., water, soil extract), add a precise amount of the this compound stock solution to serve as an internal standard.

-

Perform an extraction procedure to isolate the analyte and the internal standard from the sample matrix. This could be a liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE).

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Analyze the extracts using a GC-MS system. The gas chromatograph separates 1-Decanol and this compound from other components in the extract.

-

The mass spectrometer is set to monitor specific ions characteristic of both the analyte (1-Decanol) and the internal standard (this compound).

-

-

Quantification :

-

The concentration of 1-Decanol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve generated from the working standards. This isotope dilution method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and precise results.

-

Applications in Drug Development

While direct therapeutic applications of 1-Decanol are limited, its properties as a penetration enhancer are of interest in transdermal drug delivery research. 1-Decanol can increase the permeability of the skin, which could facilitate the delivery of active pharmaceutical ingredients (APIs) through the dermal barrier.

In this context, this compound can be a valuable tool in pharmacokinetic and metabolism studies. By using the deuterated form, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of 1-Decanol itself when used as an excipient in a drug formulation. This helps in understanding its own metabolic fate and potential interactions without interference from endogenous levels of similar compounds.

Signaling Pathway of Interest: Skin Permeation Enhancement

The mechanism by which fatty alcohols like 1-Decanol enhance skin permeation is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum. This logical relationship can be visualized as follows:

Caption: Logic diagram of skin permeation enhancement.

References

An In-depth Technical Guide to the Synthesis of Deuterated Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

Deuterated long-chain alcohols are invaluable tools in pharmaceutical research and development, metabolic studies, and materials science. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical properties of molecules. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration, offering a powerful strategy to enhance the pharmacokinetic profiles of drug candidates.[1] Furthermore, deuterium-labeled compounds serve as essential internal standards for mass spectrometry-based quantitative analysis and as probes for elucidating complex biological pathways.

This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing deuterated long-chain alcohols. It includes detailed experimental protocols for key reactions, quantitative data to facilitate methodological comparison, and visual workflows to illustrate the synthetic processes.

Core Synthetic Strategies

The synthesis of deuterated long-chain alcohols primarily follows two main strategies:

-

Reduction of Deuterated Fatty Acid Derivatives: This versatile approach involves the initial deuteration of a long-chain fatty acid or its corresponding ester, followed by the reduction of the carboxylic acid or ester functionality to the alcohol.

-

Direct Catalytic Hydrogen/Deuterium (H/D) Exchange on Alcohols: This method offers a more direct route where a pre-existing long-chain alcohol undergoes catalytic H/D exchange with a deuterium source, typically deuterium oxide (D₂O), to introduce deuterium at specific positions.

Pathway 1: Reduction of Deuterated Fatty Acid Derivatives

This pathway is a robust and widely used method for preparing deuterated long-chain alcohols with high levels of deuterium incorporation. The general workflow involves two key stages: the deuteration of a fatty acid or its ester and the subsequent reduction to the alcohol.

Experimental Workflow: Reduction of Deuterated Fatty Acid Derivatives

Caption: Workflow for the synthesis of deuterated long-chain alcohols via the reduction of deuterated fatty acid esters.

Detailed Methodologies

1. Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to their methyl esters is a common initial step to facilitate handling and subsequent reactions.

-

Protocol: Boron Trichloride-Methanol Method

-

Weigh 1-25 mg of the fatty acid into a 5-10 mL micro reaction vessel.

-

Add 2 mL of 12% w/w Boron trichloride-methanol solution.

-

Heat the mixture at 60°C for 5-10 minutes. The optimal time should be determined empirically for the specific substrate.

-

Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane.

-

Shake the vessel vigorously to extract the fatty acid methyl esters into the hexane layer.

-

After allowing the layers to separate, carefully transfer the upper organic layer to a clean vial.

-

Dry the organic layer over anhydrous sodium sulfate.

-

2. Reduction of Fatty Acid Methyl Esters to Alcohols

The reduction of the ester to the corresponding alcohol is a critical step. For the synthesis of deuterated alcohols, a deuterated reducing agent is employed.

-

Protocol: Reduction with Lithium Aluminum Deuteride (LiAlD₄)

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the deuterated fatty acid methyl ester in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in the same anhydrous solvent to the stirred solution of the ester. The amount of LiAlD₄ should be in slight excess (e.g., 1.1-1.5 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude deuterated long-chain alcohol, which can be further purified by column chromatography on silica gel.

-

Quantitative Data

| Starting Material | Deuteration Method/Reagent | Reduction Reagent | Product | Yield (%) | Deuterium Incorporation (%) | Reference |

| Methyl Palmitate | Not Deuterated | LiAlH₄ | 1-Hexadecanol | Quantitative | N/A | [2] |

| Methyl Laurate | Not Deuterated | NaBH₄/Al₂O₃, Methanol | Lauryl Alcohol | High | N/A | [3] |

| Methyl Myristate | Not Deuterated | NaBH₄/Al₂O₃, Methanol | Myristyl Alcohol | High | N/A | [3] |

| Methyl Oleate | Not Deuterated | NaBH₄/Al₂O₃, Methanol | Oleyl Alcohol | Lower | N/A | [3] |

Note: The table includes data for non-deuterated reductions as a reference for reaction efficiency. Specific yield and deuterium incorporation for the reduction of pre-deuterated long-chain esters require further investigation from primary literature for specific substrates.

Pathway 2: Direct Catalytic H/D Exchange on Alcohols

This pathway provides a more atom-economical and direct route to deuterated long-chain alcohols by exchanging the C-H bonds of the alcohol with deuterium from a deuterium source, most commonly D₂O. This method often utilizes transition metal catalysts, such as iridium or ruthenium complexes, and can offer high regioselectivity, particularly at the α-position to the hydroxyl group.

Experimental Workflow: Direct Catalytic H/D Exchange

Caption: Workflow for the direct catalytic H/D exchange on long-chain alcohols.

Detailed Methodologies

1. Iridium-Catalyzed α-Selective Deuteration

This method is highly effective for the selective deuteration of the α-position of primary and secondary alcohols.

-

General Protocol: Iridium(III)-Bipyridonate Catalyzed H/D Exchange [4][5]

-

In a reaction vial, combine the long-chain alcohol (1.0 eq) and the iridium(III)-bipyridonate catalyst (e.g., 5 mol%).

-

Add D₂O to the vial to serve as the deuterium source and solvent.

-

For neutral conditions, seal the vial and heat the mixture (e.g., at 100°C) for an extended period (e.g., 36 hours) with vigorous stirring. For basic conditions, a solution of NaOD in D₂O can be added.

-

After the reaction is complete, cool the mixture to room temperature.

-

The workup procedure typically involves adjusting the pH and extracting the product with an organic solvent.

-

The crude product is then purified, for example, by silica gel chromatography.

-

The extent and position of deuterium incorporation are determined by ¹H NMR and mass spectrometry.

-

2. Ruthenium-Catalyzed α- and α,β-Deuteration

Ruthenium catalysts can also be employed for the selective deuteration of alcohols, with the potential for deuteration at both the α- and β-positions.

-

General Protocol: Ruthenium-Macho Catalyzed H/D Exchange [6]

-

In a reaction vessel, combine the alcohol, a minimal loading of the Ru-macho catalyst, and a base (e.g., KOtBu).

-

Add D₂O as the deuterium source and reaction solvent.

-

Heat the mixture at a low temperature to effect the deuteration.

-

The reaction mechanism is believed to proceed through a metal-ligand cooperation involving the dehydrogenation of the alcohol to an intermediate carbonyl compound, which then undergoes deuteration.

-

Following the reaction, a standard aqueous workup and purification by chromatography are performed.

-

Quantitative Data

| Substrate | Catalyst | Deuterium Source | Conditions | Deuterium Incorporation (%) | Position of Deuteration | Reference |

| Losartan Potassium | Iridium(III)-bipyridonate (5 mol%) | D₂O | 100°C, 36h | 91 | α-position | [4][5] |

| Primary Alcohols | Ru-macho, KOtBu | D₂O | Low temperature | High | α-position | [6] |

| Secondary Alcohols | Ru-macho, KOtBu | D₂O | Low temperature | High | α,β-positions | [6] |

Characterization of Deuterated Long-Chain Alcohols

The successful synthesis and characterization of deuterated long-chain alcohols rely on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most direct evidence of deuterium incorporation is the disappearance or reduction in the integration of the proton signal at the site of deuteration. For example, in an α-deuterated alcohol, the signal corresponding to the -CH₂OH protons will be significantly diminished. Adding a small amount of D₂O to the NMR sample will cause the -OH proton signal to disappear due to rapid exchange, which can help in assigning this peak.[7]

-

²H NMR: Deuterium NMR provides a direct way to observe the deuterium nuclei in the molecule, confirming their presence and location.

-

¹³C NMR: The presence of a C-D bond can cause a characteristic upfield shift and a splitting of the carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the level of deuterium incorporation. The molecular ion peak (M+) in the mass spectrum of a deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, a long-chain alcohol with two deuterium atoms will show a molecular ion peak at M+2 compared to its non-deuterated analog. Analysis of the isotopic distribution of the molecular ion cluster allows for the quantitative determination of the percentage of deuterium incorporation.[2]

Conclusion

The synthesis of deuterated long-chain alcohols can be achieved through several effective pathways, with the reduction of deuterated fatty acid derivatives and the direct catalytic H/D exchange on alcohols being the most prominent. The choice of method depends on the desired labeling pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of drug discovery, metabolism, and materials science, enabling the rational design and execution of syntheses for these important isotopically labeled molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Iridium-catalyzed α-selective deuteration of alcohols | Semantic Scholar [semanticscholar.org]

- 4. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

1-Decanol-d21 CAS number and molecular weight

This technical guide provides comprehensive information on 1-Decanol-d21, a deuterated form of 1-decanol, for researchers, scientists, and professionals in drug development. The guide covers its fundamental properties, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and a workflow visualization to support experimental design.

Core Properties of this compound

This compound is a stable isotope-labeled version of 1-decanol, where 21 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it shares near-identical chemical and physical properties with its non-labeled counterpart but is distinguishable by its mass-to-charge ratio.

Quantitative Data Summary

The key quantitative identifiers for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 110510-78-6[1] |

| Molecular Formula | C₁₀HD₂₁O[1] |

| Molecular Weight | 179.41 g/mol [1] |

Application as an Internal Standard in Quantitative Analysis

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) is a powerful method to correct for analyte loss during sample preparation and for variations in instrument response. Because deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they experience similar ionization efficiency and elution during chromatography. This allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if there are inconsistencies in sample handling or injection volume.

Experimental Protocol: Quantification of 1-Decanol in a Biological Matrix using this compound as an Internal Standard by GC-MS

This protocol provides a general framework for the quantification of 1-decanol in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents

-

1-Decanol (analyte) standard

-

This compound (internal standard)

-

Organic solvent (e.g., hexane, ethyl acetate) for extraction

-

Methanol or acetonitrile for stock solutions

-

Deionized water

-

Biological matrix (e.g., drug-free plasma)

-

Centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-decanol in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solutions (Calibration Standards): Prepare a series of dilutions of the analyte stock solution with methanol to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a centrifuge tube.

-

Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.

-

Add 500 µL of hexane to each tube to extract the analyte and internal standard.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Transfer the reconstituted sample to a GC-MS autosampler vial.

4. GC-MS Conditions

-

Gas Chromatograph: Agilent GC or equivalent

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent MS or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions for 1-Decanol (Analyte): (Select appropriate fragment ions, e.g., m/z 69, 83)

-

Ions for this compound (Internal Standard): (Select corresponding fragment ions, e.g., m/z 78, 96)

-

5. Data Analysis

-

Integrate the peak areas for the selected ions of both the analyte (1-decanol) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1-decanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above.

Caption: Workflow for quantitative analysis using an internal standard.

References

Solubility of 1-Decanol-d21 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-decanol-d21 in organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document synthesizes qualitative solubility information for its non-deuterated analog, 1-decanol. The solubility characteristics of 1-decanol are expected to be very similar to those of this compound. For precise quantitative determination, a detailed experimental protocol is provided.

Core Concepts: "Like Dissolves Like"

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which indicates that polar solutes tend to dissolve in polar solvents, and non-polar solutes are more soluble in non-polar solvents.[1] 1-Decanol, and by extension this compound, is a long-chain fatty alcohol. Its structure consists of a polar hydroxyl (-OH) group and a long, non-polar ten-carbon hydrocarbon chain.[1][2] This amphiphilic nature dictates its solubility profile. While the hydroxyl group can form hydrogen bonds, the dominant non-polar character of the long carbon chain significantly influences its solubility in various organic solvents.[1]

The replacement of hydrogen with deuterium in this compound is not expected to dramatically alter its fundamental solubility characteristics in organic solvents. However, the carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond, which can lead to subtle differences in intermolecular interactions and, consequently, solubility. These "isotope effects" are generally small for solubility in organic solvents but can be more pronounced in aqueous solutions or when specific hydrogen bonding is a critical factor.[3]

Qualitative Solubility Data of 1-Decanol

The following table summarizes the qualitative solubility of 1-decanol in a range of common organic solvents. This data serves as a strong proxy for the expected solubility of this compound.

| Solvent Class | Specific Solvents | Qualitative Solubility of 1-Decanol |

| Alcohols | Ethanol, Methanol | Soluble / Miscible[1][4][5] |

| Ethers | Diethyl ether | Soluble / Miscible[4][5] |

| Ketones | Acetone | Soluble[2][5] |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble[2][5] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[4] |

| Aliphatic Hydrocarbons | Hexane, Petroleum ether | Soluble[4][6] |

| Esters | Ethyl acetate | Soluble |

| Other | Glacial acetic acid, Carbon tetrachloride | Soluble / Miscible[4][5] |

| Water | Insoluble / Slightly soluble[2][4][5][6][7][8][9][10][11] |

Experimental Protocol for Determining Solubility

For precise quantitative solubility data of this compound, a standardized experimental protocol is necessary. The following outlines a general gravimetric method, a common and reliable technique for this purpose.

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Selected organic solvent of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Volumetric flasks

-

Pipettes

-

Beakers or flasks for mixing

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a flask. The excess solute ensures that the solution becomes saturated.

-

Place the flask in a temperature-controlled environment and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to let the excess undissolved this compound settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a filtration system, such as a syringe filter compatible with the solvent.

-

-

Mass Determination and Solubility Calculation:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, gentle heating, or under reduced pressure) until only the this compound residue remains.

-

Place the evaporating dish with the residue in a drying oven or vacuum desiccator to remove any final traces of the solvent.

-

After complete evaporation of the solvent, weigh the evaporating dish containing the this compound residue.[1]

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.[1]

-

Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the determined mass of the solute and the initial volume of the solvent.[1]

-

Logical Workflow for Solubility Determination

Caption: Generalized workflow for the experimental determination of solubility.

Signaling Pathways and Experimental Workflows

While there are no specific signaling pathways directly related to the solubility of this compound, the experimental workflow for its synthesis can be visualized. The preparation of deuterated alcohols often involves the reduction of a corresponding ketone using a deuterium source.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of a deuterated alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Heavy water - Wikipedia [en.wikipedia.org]

- 4. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]

- 5. 1-DECANOL - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Decanol - Wikipedia [en.wikipedia.org]

- 8. 1-DECANOL (DECYL ALCOHOL) LR 520240500 Reagents 112-30-1 | C10H22O | BiochemoPharma [biochemopharma.fr]

- 9. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ez.restek.com [ez.restek.com]

- 11. ez.restek.com [ez.restek.com]

A Technical Guide to High-Purity 1-Decanol-d21 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 1-Decanol-d21, a deuterated analog of the ten-carbon fatty alcohol. This document details commercially available sources, key specifications, and analytical methodologies. It is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard, a metabolic tracer, or for its potential to modulate the pharmacokinetic profiles of therapeutic agents.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The table below summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | Varies | 110510-78-6 | C₁₀HD₂₁O | 179.41 | 98 atom % D[1] | ≥98% |

| Cambridge Isotope Laboratories, Inc. | DLM-1002-1 | 110510-78-6 | CD₃(CD₂)₉OH | 179.41 | Not specified | 98%[2] |

| Santa Cruz Biotechnology, Inc. | sc-227303 | 110510-78-6 | C₁₀HD₂₁O | 179.41 | Not specified | Not specified |

| MedchemExpress | HY-Y1004S2 | 110510-78-6 | C₁₀HD₂₁O | 179.41 | Not specified | Not specified |

Applications in Research and Drug Development

Deuterated compounds, such as this compound, are powerful tools in drug discovery and development.[3] Their primary applications include:

-

Internal Standards for Bioanalysis: Due to their mass difference from their non-deuterated counterparts, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] They co-elute with the analyte of interest, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[5]

-

Metabolic and Pharmacokinetic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration.[3] By strategically replacing hydrogens with deuterium, researchers can:

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is a primary technique for assessing the chemical purity and quantifying this compound.[7] The following is a general protocol that can be adapted for specific instrumentation and applications.

1. Sample Preparation and Derivatization:

To improve volatility and chromatographic performance, long-chain alcohols are often derivatized prior to GC-MS analysis.[5][7] A common method is trimethylsilyl (TMS) ether derivatization.

-

Reagents:

-

This compound standard or sample

-

Anhydrous Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., a different deuterated long-chain alcohol not present in the sample)

-

Anhydrous solvent (e.g., Hexane or Dichloromethane)

-

-

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent.

-

If quantifying against an internal standard, add a known amount of the internal standard solution.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[8]

-

Cap the vial tightly and heat at 70°C for 30 minutes.[8]

-

Cool the sample to room temperature before injection into the GC-MS.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane column, is suitable for separating long-chain alcohols.[8]

-

Injector: Split/splitless injector, typically operated in splitless mode.

-

Injector Temperature: 280°C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold at 300°C for 5-10 minutes.

-

-

-

Mass Spectrometer:

Workflow for GC-MS Analysis of this compound

References

- 1. 1-Decan-d21-ol Aldrich [sigmaaldrich.com]

- 2. ð-Decanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1002-1 [isotope.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 1-Decanol-d21

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and disposal methods for 1-Decanol-d21. Given the limited specific safety data for this deuterated compound, this document leverages the well-established safety profile of its non-deuterated analogue, 1-Decanol, as the primary chemical hazards are anticipated to be comparable.[1] The substitution of hydrogen with deuterium can, however, alter metabolic pathways, a factor to consider in toxicological assessments.[2]

Hazard Identification and Classification

1-Decanol is classified as a combustible liquid that can cause serious eye irritation.[1][3] It may also be harmful if inhaled and is toxic to aquatic life with long-lasting effects.[4][5]

GHS Hazard Statements:

-

H332: Harmful if inhaled.[4]

-

H227: Combustible liquid.[3]

-

H412: Harmful to aquatic life with long lasting effects.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. The data presented below is for the non-deuterated form, 1-Decanol.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | |

| Odor | Aromatic, characteristic | [6] |

| Molecular Formula | C₁₀H₂₁D₂₁O | - |

| Molecular Weight | ~179.4 g/mol (calculated) | - |

| Boiling Point | 220 - 240 °C (428 - 464 °F) | [6] |

| Melting Point | 6 - 7 °C (42.8 - 45 °F) | [5][6] |

| Flash Point | 82 - 108 °C (179.6 - 226.4 °F) | [6] |

| Density | 0.829 g/cm³ at 25 °C (77 °F) | [5] |

| Solubility in Water | Very poor (0.37 g/100ml at 20°C) | |

| Vapor Pressure | <0.1 mbar at 20 °C | [6] |

| Auto-ignition Temperature | 255 °C (491 °F) | [6] |

Toxicological Data

The following table summarizes the available toxicological data for 1-Decanol.

| Test | Species | Route | Value | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 4,720 mg/kg | [3][4] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 3,560 mg/kg | [3][4] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 5,000 mg/kg | [5] |

| Acute Inhalation Toxicity (LC50/4h) | Mouse | Inhalation | 4 mg/L | [3] |

| Acute Inhalation Toxicity (LC50/4h) | Rat | Inhalation | >2.05 mg/L | [3] |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation - 4h | [5] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Eye irritation | [5] |

| Germ Cell Mutagenicity (Ames test) | - | In vitro | Negative | [5] |

Experimental Protocols

The toxicological data presented are typically generated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are overviews of the protocols relevant to the data cited.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the toxicity of a substance following oral administration.[7]

-

Principle: The test involves a stepwise procedure with the use of a limited number of animals per step.[4] The outcome of each step determines the next step, allowing for classification of the substance into a defined toxicity class.[7]

-

Animal Model: Typically, rodents (rats) are used.[7]

-

Procedure: A single dose of the substance is administered orally to a group of animals.[7] The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[4]

-

Endpoint: The number of animals that die within the observation period is recorded, and the LD50 (the dose that is lethal to 50% of the test animals) is estimated to classify the substance.[7]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline assesses the potential of a substance to cause skin irritation or corrosion.[1]

-

Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is evaluated.[8]

-

Animal Model: The albino rabbit is the preferred species for this test.[8][6]

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[2] After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) and for up to 14 days to assess reversibility.[1]

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.[1][6]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is widely used to assess the mutagenic potential of a chemical.[9]

-

Principle: The assay uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[9][10] The test evaluates the ability of the substance to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and grow on a deficient medium.[9][10]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[3][9] The number of revertant colonies is then counted.[9]

-

Endpoint: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.[3]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety.

| Protection Type | Recommendations | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. | [1][9] |

| Hand Protection | Nitrile gloves with a minimum thickness of 11-13 mil are recommended. Breakthrough time is approximately 1 hour. | [1] |

| Skin and Body Protection | Wear protective clothing. In case of a splash, immediately remove contaminated clothing and wash the affected skin area with soap and water. | [1] |

| Respiratory Protection | In a well-ventilated area, respiratory protection is not typically required. If ventilation is inadequate or aerosols are formed, use a NIOSH-approved respirator with an organic vapor cartridge. | [1][9] |

Handling and Storage Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Inert Atmosphere: For deuterated compounds, it is crucial to handle and store them under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent isotopic exchange with atmospheric moisture.[2][10]

-

Temperature: Store in a cool, dry, and well-ventilated place.[9] For long-term storage of deuterated compounds, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended.[2][11] Allow the container to equilibrate to room temperature before opening to prevent condensation.[11]

-

Containers: Keep the container tightly sealed when not in use.[1][9] For deuterated compounds, single-use ampoules are ideal.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

-

Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[5][9]

Emergency Procedures

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.[1]

-

Remove all sources of ignition.[6]

-

Wear appropriate PPE, including respiratory protection if necessary.[1]

-

Absorb the spill with an inert material (e.g., sand, universal binders).[1]

-

Collect the absorbed material into a suitable, closed container for disposal.[9]

-

Prevent the chemical from entering drains or the environment.[8][9]

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

-

If inhaled: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[1]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5]

-

Disposal Considerations

Dispose of unused product and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9] Do not allow the chemical to enter drains or the environment.[8][9]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 2. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 3. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. nib.si [nib.si]

- 10. enamine.net [enamine.net]

- 11. gentronix.co.uk [gentronix.co.uk]

A Technical Guide to the Natural Abundance and Significance of Deuterium

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of deuterium, a stable isotope of hydrogen. It covers its natural abundance, the foundational principles of its utility in scientific research, and its significant impact on drug development. Detailed methodologies for isotopic analysis and practical applications are included to support advanced research and development.

Chapter 1: The Natural Abundance of Deuterium

Deuterium (²H or D), also known as heavy hydrogen, is a stable isotope of hydrogen with a nucleus containing one proton and one neutron.[1] Its discovery in 1931 by Harold Urey, for which he was awarded the Nobel Prize in 1934, opened new avenues in chemistry and physics.[1] Unlike the most common hydrogen isotope, protium (¹H), which has no neutron, the additional neutron in deuterium effectively doubles its atomic mass.[2]

Cosmic Origins and Abundance

Nearly all deuterium in the universe was synthesized during the Big Bang Nucleosynthesis, which occurred approximately 13.8 billion years ago.[1] This primordial event established an initial ratio of deuterium to protium (D/H) of about 26 deuterium atoms per million hydrogen atoms (~2.6 x 10⁻⁵).[1][3] This ratio is a critical parameter in cosmological models, as its value is highly sensitive to the baryon density of the universe.[4]

Astronomical observations of ancient gas clouds, using light from distant quasars, confirm a primordial deuterium abundance that aligns with predictions from Big Bang models.[3][5] While stars are efficient at destroying deuterium through nuclear fusion, they do not produce it in significant amounts, meaning the cosmic abundance of deuterium has decreased over time.[1][4] Gas giant planets like Jupiter, which have preserved the early solar system's composition, exhibit deuterium abundances closer to the primordial ratio.[1]

Terrestrial Abundance

On Earth, the natural abundance of deuterium is significantly higher than the cosmic average. The internationally accepted standard for isotopic measurements of water is Vienna Standard Mean Ocean Water (VSMOW). VSMOW has a defined D/H ratio of 155.76 ± 0.05 parts per million (ppm), which means approximately 1 in every 6420 hydrogen atoms in ocean water is deuterium.[6][7] This corresponds to an atomic abundance of about 0.0156%.[1][]

The variation in deuterium concentration across different terrestrial environments is a result of isotopic fractionation, primarily driven by the mass difference between ¹H and ²H. Processes like evaporation and condensation favor the lighter protium isotope, leading to variations in the D/H ratio in the water cycle. For instance, rainwater and polar ice are generally depleted in deuterium compared to ocean water.[6]

| Source | Deuterium Abundance (D/H ratio, ppm) | Notes |

| Primordial (Post-Big Bang) | ~26 | Represents the initial cosmic abundance.[1] |

| Interstellar Medium | ~15-23 | Can be influenced by local processes.[1] |

| Jupiter's Atmosphere | ~26 | Reflects the early solar system's composition.[1][9] |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 ± 0.05 | The international reference standard for terrestrial water.[6] |

| Standard Light Antarctic Precipitation (SLAP) | ~89 | Represents water depleted in heavy isotopes due to fractionation.[6] |

| Comets (e.g., 67P/Churyumov–Gerasimenko) | ~530 | Highly enriched, suggesting comets may have contributed to Earth's water.[1] |

Chapter 2: The Significance of Deuterium in Drug Development

The seemingly subtle difference in mass between hydrogen and deuterium gives rise to a powerful phenomenon known as the Kinetic Isotope Effect (KIE) , which is the cornerstone of deuterium's utility in pharmacology.

The Kinetic Isotope Effect (KIE)

The bond formed between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond.[10][11] This is because the heavier deuterium nucleus has a lower zero-point energy, resulting in a higher activation energy for bond cleavage. Consequently, chemical reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium.[12] This change in reaction rate is the KIE.[]

The magnitude of the KIE is expressed as the ratio of the reaction rate constants (kH/kD). For reactions involving C-H bond cleavage, this ratio can be significant, often ranging from 6 to 10.[13] This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes frequently catalyze oxidative reactions involving the breaking of C-H bonds.[12]

Applications in Deuterated Drug Design

Strategically replacing hydrogen with deuterium at specific metabolic "hotspots" in a drug molecule can significantly alter its pharmacokinetic (PK) profile.[14][15] This "deuterium switch" approach offers several potential advantages:

-

Improved Metabolic Stability: By slowing down metabolism, deuteration can increase a drug's half-life and overall exposure (Area Under the Curve, AUC).[2][15]

-

Reduced Dosage and Frequency: A longer half-life may allow for lower or less frequent dosing, which can improve patient compliance.[][15]

-

Enhanced Safety and Tolerability: Deuteration can reduce the formation of toxic metabolites or decrease peak plasma concentrations (Cmax), potentially leading to fewer side effects.[][16]

-

Altered Metabolic Pathways: It can shift metabolism away from undesirable pathways toward more favorable ones.[][10]

The process of developing a deuterated drug involves identifying suitable candidates, pinpointing metabolic soft spots, synthesizing the deuterated analog, and conducting rigorous preclinical and clinical testing to confirm the therapeutic benefits.[17]

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. reasons.org [reasons.org]

- 4. Primordial Nucleosynthesis: Successes and Challenges - G. Steigman [ned.ipac.caltech.edu]

- 5. youtube.com [youtube.com]

- 6. Vienna Standard Mean Ocean Water - Wikipedia [en.wikipedia.org]

- 7. iaea.org [iaea.org]

- 9. reddit.com [reddit.com]

- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 11. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gabarx.com [gabarx.com]

- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 16. drugs.com [drugs.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards (SIL-IS) represent the gold standard in quantitative analysis, particularly in complex matrices encountered in drug development and clinical research. Their use, in conjunction with mass spectrometry, provides a robust methodology to correct for variability inherent in analytical procedures, thereby ensuring the highest accuracy and precision of results. This guide offers a comprehensive overview of the core principles, experimental protocols, and data interpretation when employing SIL-IS.

Core Principles of Isotope Dilution Mass Spectrometry

The foundational principle behind the use of SIL-IS is isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of an isotopically enriched version of the analyte of interest to a sample.[1] This "spike" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3]

Because the SIL-IS is chemically identical to the analyte, it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By measuring the ratio of the mass spectrometric response of the endogenous analyte to the SIL-IS, one can accurately determine the concentration of the analyte, effectively compensating for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2][4]

Advantages of Stable Isotope-Labeled Internal Standards

The primary advantage of using a SIL-IS over a structural analog is the superior correction for analytical variability. While a structural analog may have similar chemical properties, it will not behave identically to the analyte during chromatography and ionization, which can lead to inaccuracies in quantification. SIL internal standards have been shown to significantly improve the accuracy and precision of bioanalytical assays.[3][5] Many researchers have demonstrated that SIL internal standards are the optimal choice for correcting recovery, matrix effects, and ionization variability during the analysis of an analyte in a complex matrix using LC-MS/MS.[3]

Data Presentation: The Impact of Internal Standard Selection

The choice of internal standard has a significant impact on the performance of a quantitative bioanalytical method. The following tables summarize data from a study comparing the use of a structural analog internal standard versus a stable isotope-labeled internal standard for the quantification of the anticancer drug Kahalalide F in human plasma.

Table 1: Assay Performance with a Structural Analog Internal Standard

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Standard Deviation | % Bias |

| 5.0 | 4.8 | 0.4 | -4.0 |

| 10.0 | 9.7 | 0.9 | -3.0 |

| 50.0 | 48.4 | 4.2 | -3.2 |

| 100.0 | 96.8 | 8.3 | -3.2 |

| 200.0 | 193.6 | 16.7 | -3.2 |

Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[5]

Table 2: Assay Performance with a Stable Isotope-Labeled Internal Standard

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Standard Deviation | % Bias |

| 5.0 | 5.0 | 0.4 | 0.0 |

| 10.0 | 10.0 | 0.8 | 0.0 |

| 50.0 | 50.2 | 3.8 | 0.4 |

| 100.0 | 100.3 | 7.6 | 0.3 |

| 200.0 | 200.6 | 15.3 | 0.3 |

Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[5]

As the data illustrates, the use of the SIL-IS resulted in a significant improvement in both the accuracy (lower % bias) and precision (lower standard deviation) of the assay.[5] The mean bias for the assay using the structural analog was 96.8% with a standard deviation of 8.6%, while the SIL-IS method had a mean bias of 100.3% with a standard deviation of 7.6%.[5] Statistical analysis confirmed that the variance was significantly lower with the SIL-IS, indicating a more precise method.[5]

Experimental Protocols

The following provides a generalized experimental protocol for a quantitative bioanalytical workflow using a stable isotope-labeled internal standard with LC-MS/MS.

Sample Preparation

-

Thaw Samples: Thaw biological samples (e.g., plasma, urine) and quality control (QC) samples on ice.

-

Aliquot: Aliquot a precise volume of each sample into a clean microcentrifuge tube.

-

Spike with SIL-IS: Add a known and fixed amount of the SIL-IS solution to each sample, calibration standard, and QC sample. Vortex briefly to ensure homogeneity. The SIL-IS should be added as early as possible in the sample preparation process to account for variability in all subsequent steps.

-

Protein Precipitation (for plasma/serum samples): Add a protein precipitating agent (e.g., acetonitrile, methanol) to each sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system. The chromatographic method should be optimized to achieve good separation of the analyte from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-fragment ion transitions for both the analyte and the SIL-IS are monitored.

Data Analysis

-

Peak Integration: Integrate the peak areas of the analyte and the SIL-IS for each sample, calibration standard, and QC sample.

-

Calculate Peak Area Ratios: For each injection, calculate the ratio of the analyte peak area to the SIL-IS peak area.

-

Generate Calibration Curve: Create a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is typically used.

-

Quantify Analyte Concentration: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Workflow for Quantitative Bioanalysis using SIL-IS

Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Principle of Isotope Dilution

Caption: The principle of isotope dilution, where a known amount of SIL-IS (A*) is added to a sample containing the analyte (A).

Compensation for Matrix Effects

Caption: How a SIL-IS co-eluting with the analyte compensates for ion suppression in the mass spectrometer.

References

- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toolify.ai [toolify.ai]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. scispace.com [scispace.com]

Methodological & Application

Application Note: Quantification of 1-Decanol in Various Matrices Using 1-Decanol-d21 as an Internal Standard by GC-MS

Abstract

This application note details a robust and accurate method for the quantification of 1-decanol in diverse sample matrices using gas chromatography-mass spectrometry (GC-MS) with 1-Decanol-d21 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis, a technique known as stable isotope dilution analysis (SIDA).[1] This method effectively compensates for variations in sample preparation, injection volume, and instrument response, ensuring high accuracy and precision.[1][2] The protocols provided are applicable to a wide range of samples including environmental, food and beverage, and cosmetic matrices.

Introduction

1-Decanol is a straight-chain fatty alcohol found in various natural and synthetic products, including essential oils and fragrances.[1] Its accurate quantification is essential for quality control, research, and regulatory compliance.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds like 1-decanol.[1]

The principle of stable isotope dilution analysis involves adding a known amount of a deuterated analog of the analyte (this compound) to the sample before processing.[1] Because this compound is chemically identical to 1-decanol, it behaves similarly during extraction and chromatographic separation.[1] However, its increased mass allows it to be distinguished by the mass spectrometer.[1] By measuring the ratio of the native analyte's signal intensity to that of the internal standard, precise quantification is achieved, as this ratio is directly proportional to the analyte's concentration.[1] This approach minimizes errors arising from matrix effects and analyte loss during sample preparation.[1]

Advantages of Using this compound:

-

High Accuracy and Precision: Corrects for analyte loss and matrix effects, minimizing analytical errors.[1]

-

Improved Method Ruggedness: The method is less susceptible to variations in experimental conditions.[1]

-

High Specificity: Mass spectrometry provides high selectivity for both the analyte and the internal standard.[1]

-

Wide Dynamic Range: Allows for quantification of 1-decanol across a broad range of concentrations.[1]

Experimental Protocols

The following protocols are provided as examples and can be adapted for various specific matrices.

2.1. Materials and Reagents

-

1-Decanol (≥98% purity)

-

This compound (≥98% purity, deuterium labeling)

-

Hexane (Pesticide residue grade)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Standard laboratory glassware (volumetric flasks, pipettes, vials, etc.)

2.2. Preparation of Standard Solutions

| Solution Type | Analyte/Standard | Concentration | Solvent | Preparation Steps |

| Primary Stock Solution (Analyte) | 1-Decanol | 1000 µg/mL | Methanol | Accurately weigh 10 mg of 1-decanol and dissolve in 10 mL of methanol in a volumetric flask.[3] |

| Primary Stock Solution (Internal Standard) | This compound | 1000 µg/mL | Methanol | Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a separate volumetric flask.[3] |

| Working Standard Solutions (Calibration) | 1-Decanol | 0.1 - 100 µg/mL | Methanol/Hexane | Prepare a series of calibration standards by diluting the 1-decanol primary stock solution.[1][3] |

| Internal Standard Spiking Solution | This compound | 10 µg/mL | Methanol | Dilute the this compound primary stock solution.[3] |

2.3. Sample Preparation and Extraction

Protocol 1: Water Samples [3]

-

Collect water samples in clean, amber glass bottles. Store at 4°C and process within 48 hours.

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.

-

Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 10 µg/mL solution for a final concentration of 10 ng/mL).

-

Allow the sample to equilibrate for 30 minutes.

-

Add 30 mL of hexane to the separatory funnel and shake vigorously for 2 minutes, venting periodically.

-

Let the layers separate for 10 minutes.

-

Collect the upper hexane layer and pass it through anhydrous sodium sulfate to remove residual water.

-

The extract is now ready for GC-MS analysis.

Protocol 2: Liquid Samples (e.g., Fruit Juice, Perfume Base) [1]

-

Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 50 µL of the this compound internal standard stock solution.

-

Add 2 mL of hexane and 1 g of NaCl.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.

-

Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 3: Solid Samples (e.g., Plant Material) [1]

-

Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.

-

Add 100 µL of the this compound internal standard stock solution.

-

Add 10 mL of a hexane:dichloromethane (1:1, v/v) mixture.

-

Homogenize using a high-speed homogenizer for 2 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the remaining pellet.

-

Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

-

The concentrated extract is ready for GC-MS analysis.

2.4. GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent[4] |

| Mass Spectrometer | Agilent 5977A MSD or equivalent[4] |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4] |

| Injector Temperature | 250°C[3][4] |

| Oven Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[3] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min.[3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[3][4] |

| Source Temperature | 230°C[3] |

| Quadrupole Temperature | 150°C[3] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[3][4] |

| Monitored Ions (1-Decanol) | m/z 56, 70, 84[3] |

| Monitored Ions (this compound) | m/z 58, 72, 86 (example, depends on deuteration pattern)[3] |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of 1-decanol, each spiked with a constant concentration of the this compound internal standard.

-

Peak Area Ratio: For each standard and sample, calculate the peak area ratio of the 1-decanol to the this compound.[2][5]

-

Linear Regression: Plot the peak area ratio against the concentration of 1-decanol for the calibration standards. Perform a linear regression to determine the calibration curve and its coefficient of determination (R²).[5]

-

Quantification: Use the peak area ratio from the unknown samples and the linear regression equation to calculate the concentration of 1-decanol in the original samples.

Visualizations

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Caption: Experimental Workflow for GC-MS Quantification.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of 1-decanol in a variety of matrices by GC-MS. The stable isotope dilution technique effectively mitigates potential errors from sample preparation and instrumental analysis, leading to robust and reproducible results essential for research, quality control, and regulatory applications.[4]

References

Application Note: Quantitative Analysis of 1-Decanol using Isotope Dilution Mass Spectrometry with 1-Decanol-d21